REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[NH2:6].C[S-].[Na+]>CN1CCCC1=O>[NH2:6][C:5]1[CH:7]=[C:8]([OH:10])[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.97 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 140° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and saturated aqueous Na2HPO4
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with 50% EtOAc/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |